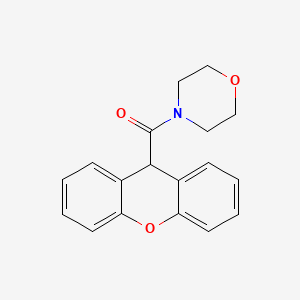

morpholin-4-yl(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

morpholin-4-yl(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(19-9-11-21-12-10-19)17-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)17/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHIAGHQNRHPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl(9H-xanthen-9-yl)methanone typically involves the reaction of xanthene derivatives with morpholine under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or xanthene moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Morpholin-4-yl(9H-xanthen-9-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of morpholin-4-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the xanthene moiety may participate in photophysical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula C₁₉H₁₇NO₃.

Stability and Thermal Behavior

This compound is expected to exhibit moderate thermal stability (decomposition >250°C), comparable to other xanthenones. However, bis-morpholinylmethyl derivatives (e.g., 3,6-dimethoxy-4,5-bis(4-morpholinylmethyl)-9H-xanthen-9-one) show superior stability, with a boiling point of 629.5°C and a flash point of 334.5°C, attributed to increased hydrogen bonding and steric protection .

Q & A

Q. What are the established synthetic routes for morpholin-4-yl(9H-xanthen-9-yl)methanone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalization of the xanthene core. A common approach includes:

- Step 1 : Reacting 9H-xanthen-9-one with a morpholine derivative under nucleophilic acyl substitution conditions, using catalysts like Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product.

Optimization strategies: - Use continuous flow reactors for improved efficiency and safety in scaling up .

- Monitor reaction progress with TLC or HPLC to adjust stoichiometry and temperature .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles, with emphasis on the xanthene-morpholine dihedral angle .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in xanthene at δ 6.8–7.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ .

Intermediate Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential, focusing on the electron-rich xanthene and electron-deficient morpholine moieties .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from related compounds .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 calculations) .

- Crystallographic refinement : Use SHELXD for phase problem resolution in cases of ambiguous NOE correlations .

Advanced Questions

Q. What experimental designs are recommended for studying the compound’s bioactivity, such as enzyme inhibition?

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Fluorescence polarization assays : Use labeled substrates to quantify competitive inhibition, leveraging the compound’s intrinsic fluorescence from the xanthene core .

- Dose-response studies : Apply IC₅₀ determinations with 3D dose matrices (e.g., 0.1–100 µM) .

Q. How can researchers investigate the compound’s photophysical properties for material science applications?

- Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes (τ) to assess triplet-state formation, relevant for organic phosphorescence .

- UV-Vis and fluorescence quenching assays : Study solvent effects (e.g., polarity, pH) on absorption/emission maxima .

Methodological Challenges

Q. What strategies mitigate degradation during storage or biological assays?

- Stability studies : Conduct accelerated degradation tests under varied pH (3–10), temperature (4–40°C), and light exposure. Use HPLC-MS to identify degradation byproducts (e.g., hydrolysis of the morpholine ring) .

- Formulation : Stabilize in anhydrous DMSO or cyclodextrin complexes for in vitro assays .

Q. How are reaction mechanisms validated for key transformations in the synthesis?

- Isotopic labeling : Introduce ¹⁸O in the carbonyl group to track nucleophilic substitution pathways via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated reagents to identify rate-determining steps .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robustness in bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.